molecular formula C15H20N2O2 B267442 N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide

N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide

货号 B267442
分子量: 260.33 g/mol
InChI 键: QOGVDCXATFXWNW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide, also known as BAY 43-9006, is a chemical compound that has been widely studied for its potential use in cancer treatment. This compound was first synthesized by Bayer Pharmaceuticals in the late 1990s and has since been the subject of numerous scientific studies. In

科学研究应用

N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several different kinases, including RAF, VEGFR, and PDGFR. These kinases play important roles in tumor growth and angiogenesis, making them attractive targets for cancer therapy. N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

作用机制

N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 works by inhibiting the activity of several different kinases involved in tumor growth and angiogenesis. Specifically, it inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. This pathway is commonly activated in cancer cells and plays a key role in tumor growth. N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis, or the formation of new blood vessels. By inhibiting these kinases, N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 can slow or stop tumor growth and prevent the formation of new blood vessels.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. It has also been shown to inhibit angiogenesis and reduce tumor vascularity. In clinical studies, N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has been shown to improve progression-free survival in patients with advanced renal cell carcinoma and hepatocellular carcinoma.

实验室实验的优点和局限性

One advantage of N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 is that it has been extensively studied and has a well-understood mechanism of action. This makes it an attractive target for cancer therapy research. However, one limitation of N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 is that it has been shown to have off-target effects, meaning that it can inhibit other kinases besides its intended targets. This can lead to unwanted side effects and can make it difficult to determine the specific effects of N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 on cancer cells.

未来方向

There are several future directions for research on N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006. One area of research is the development of combination therapies that include N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006. For example, N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has been shown to enhance the activity of chemotherapy drugs in preclinical studies. Another area of research is the development of new kinase inhibitors that have improved selectivity and reduced off-target effects. Finally, there is ongoing research on the use of N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 in combination with immunotherapy drugs, which may enhance the immune response against cancer cells.

合成方法

N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 is synthesized using a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with tert-butylamine to form N-(tert-butyl)-4-nitrobenzamide. This compound is then reacted with cyclopropylcarbonyl chloride to form N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide. The final step involves the reduction of the nitro group to an amino group using a palladium catalyst.

属性

产品名称

N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide

分子式

C15H20N2O2

分子量

260.33 g/mol

IUPAC 名称

N-tert-butyl-4-(cyclopropanecarbonylamino)benzamide

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)17-14(19)11-6-8-12(9-7-11)16-13(18)10-4-5-10/h6-10H,4-5H2,1-3H3,(H,16,18)(H,17,19)

InChI 键

QOGVDCXATFXWNW-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2CC2

规范 SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2CC2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。